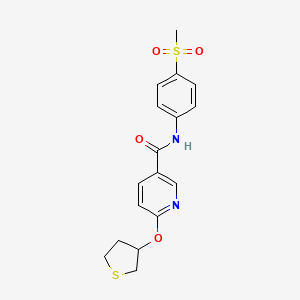

N-(4-(methylsulfonyl)phenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Description

N-(4-(methylsulfonyl)phenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a synthetic small-molecule compound featuring a nicotinamide core substituted with a tetrahydrothiophen-3-yloxy group at position 6 and a 4-(methylsulfonyl)phenyl moiety at the N-position. The molecular formula is C₁₇H₁₉N₃O₄S₂, with a molecular weight of 393.5 g/mol . The methylsulfonyl group (-SO₂CH₃) is a critical pharmacophore known to enhance solubility, metabolic stability, and target-binding affinity in kinase inhibitors and other therapeutic agents . The tetrahydrothiophen-3-yloxy substituent may contribute to conformational flexibility and improved pharmacokinetic properties.

Properties

IUPAC Name |

N-(4-methylsulfonylphenyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S2/c1-25(21,22)15-5-3-13(4-6-15)19-17(20)12-2-7-16(18-10-12)23-14-8-9-24-11-14/h2-7,10,14H,8-9,11H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDJOSTZQMJMOTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)OC3CCSC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(methylsulfonyl)phenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide, identified by its CAS number 2034359-91-4, is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C17H18N2O4S2

- Molecular Weight : 378.5 g/mol

- Structure : The compound features a methylsulfonyl group, a tetrahydrothiophene moiety, and a nicotinamide structure, which may contribute to its biological properties .

The biological activity of this compound is primarily attributed to its interaction with specific biological pathways:

- Antitumor Activity : Preliminary studies suggest that derivatives of this compound exhibit significant antitumor properties. For instance, related compounds with similar structures have demonstrated IC50 values lower than traditional chemotherapeutic agents like Doxorubicin, indicating enhanced efficacy in inhibiting cancer cell proliferation .

- Enzyme Inhibition : The presence of the nicotinamide group suggests potential inhibition of enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

- Oxidative Stress Modulation : Compounds with thiophene rings are known for their antioxidant properties, which may help mitigate oxidative stress in cells, further enhancing their therapeutic potential.

In Vitro Studies

Recent investigations into the compound's biological activity have included various in vitro assays:

- Antitumor Assays : In a study evaluating the antitumor activity of related compounds, several derivatives exhibited IC50 values ranging from 2.5 to 12.5 µg/mL against different cancer cell lines. These results suggest that this compound may possess comparable or superior antitumor effects .

Case Studies

-

Case Study on Anticancer Efficacy :

A recent study synthesized several tetrahydroquinoline derivatives and evaluated their anticancer properties. Among these, compounds similar to this compound demonstrated IC50 values significantly lower than Doxorubicin, suggesting a promising avenue for further research into their clinical applications . -

Metabolic Pathway Modulation :

Another research initiative focused on the metabolic effects of compounds with the nicotinamide structure. It was found that these compounds could modulate key metabolic pathways involved in energy homeostasis and could have implications for treating metabolic disorders like diabetes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural and functional analogs are compared below based on molecular features, biological activity, and therapeutic applications.

Key Observations

Core Structure and Target Specificity

- The nicotinamide core of the query compound differs from the imidazo[2,1-b]thiazole () and quinazolinamine () scaffolds in analogs. Nicotinamide derivatives are less commonly reported as kinase inhibitors compared to quinazolinamines (e.g., Lapatinib), which exhibit nM-range potency against EGFR/ErbB-2 .

- The methylsulfonyl group is a shared feature among all compared compounds, suggesting its universal role in enhancing target engagement. For example, Lapatinib’s methylsulfonyl group improves blood-brain barrier penetration by modulating P-glycoprotein interactions .

Potency and Selectivity The imidazo[2,1-b]thiazole analog (IC₅₀ = 1.4 µM) demonstrates moderate kinase inhibitory activity, whereas Lapatinib’s IC₅₀ values (10 nM range) reflect superior potency due to optimized binding to EGFR/ErbB-2 . The query compound’s potency remains uncharacterized in the provided evidence.

Therapeutic Applications Lapatinib has demonstrated clinical efficacy in HER2-positive breast cancer, with a median time to progression of 8.4 months in combination therapy . Tesaglitazar, though structurally distinct, highlights the therapeutic versatility of methylsulfonyl-containing compounds in non-oncological contexts (e.g., metabolic disorders) .

Critical SAR Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.